molecular formula C9H6BrNO2 B11870322 8-Bromo-7-hydroxyisoquinolin-1(2H)-one

8-Bromo-7-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11870322
M. Wt: 240.05 g/mol
InChI Key: LKORYFCOKUWFHD-UHFFFAOYSA-N
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Description

The Isoquinolinone Core as a Privileged Structure in Drug Discovery Research

In the realm of drug discovery, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity. The isoquinoline (B145761) and its derivatives, including the isoquinolin-1(2H)-one core, are widely recognized as privileged scaffolds. smolecule.comnih.gov This status is attributed to their structural rigidity, which helps in pre-organizing appended functional groups for optimal interaction with biological receptors, and their capacity for diverse chemical modifications.

The presence of the isoquinoline core can be observed in numerous compounds, both natural and synthetic, that exhibit a wide range of pharmacological properties. researchgate.net Derivatives have been developed to treat a broad spectrum of ailments, including cancer, respiratory diseases, infections, and cardiovascular conditions. nih.gov This versatility underscores the scaffold's importance and justifies the intense interest from synthetic and medicinal chemists in developing efficient methods for its construction and derivatization. smolecule.com At least 38 therapeutic drugs based on the isoquinoline scaffold are in clinical use or trials, highlighting its significant role in modern medicine. nih.gov

Significance of Substituted Isoquinolin-1(2H)-ones as Academic Research Subjects

Substituted isoquinolin-1(2H)-ones are of particular interest in academic and industrial research, frequently serving as key intermediates or final active pharmaceutical ingredients. acs.org A significant area of this research has focused on their role as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. researchgate.net PARP inhibitors represent a major class of anticancer drugs, and the isoquinolinone scaffold is a foundational component of many such agents. researchgate.netplos.org

The unique structure of the isoquinolinone ring is often used as a building block in organic synthesis. acs.org Researchers actively investigate the structure-activity relationships (SAR) of substituted isoquinolin-1-ones to optimize their potency and selectivity for specific biological targets, such as PARP-1. nih.gov For instance, modifications at various positions on the isoquinolinone ring can dramatically influence binding affinity and pharmacokinetic properties, leading to the identification of highly potent and orally bioavailable preclinical candidates. nih.gov The development of novel synthetic strategies to create diverse libraries of these compounds is a continuous effort, aiming to explore their full therapeutic potential.

Overview of 8-Bromo-7-hydroxyisoquinolin-1(2H)-one as a Specific Research Entity

Within the broad class of substituted isoquinolinones, this compound has been identified as a valuable chemical intermediate in the synthesis of more complex molecules, particularly in the development of PARP inhibitors. Its specific substitution pattern—a bromine atom at the 8-position and a hydroxyl group at the 7-position—provides strategic handles for further chemical elaboration.

The synthesis of this compound has been detailed in patent literature, highlighting its role as a key building block. One documented synthetic route involves the demethylation of a methoxy (B1213986) precursor. Specifically, 8-bromo-7-methoxyisoquinolin-1(2H)-one is treated with boron tribromide in dichloromethane (B109758) to yield this compound. This reaction is a standard method for cleaving aryl methyl ethers to reveal the corresponding phenol, which is a crucial functional group for subsequent reactions in a multi-step synthesis.

The primary application of this compound in this context is as a precursor for creating PARP inhibitors. The hydroxyl group at the 7-position can be subsequently alkylated or otherwise modified to introduce side chains designed to interact with specific residues within the PARP enzyme's active site. The bromine at the 8-position can also be utilized for cross-coupling reactions to build molecular complexity.

Chemical and Physical Properties of this compound
PropertyValue
CAS Number1369186-84-4
Molecular FormulaC₉H₆BrNO₂
Molecular Weight240.05 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

8-bromo-7-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO2/c10-8-6(12)2-1-5-3-4-11-9(13)7(5)8/h1-4,12H,(H,11,13)

InChI Key

LKORYFCOKUWFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CNC2=O)Br)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 8 Bromo 7 Hydroxyisoquinolin 1 2h One and Its Structural Analogs

Strategies for Constructing the Isoquinolin-1(2H)-one Ring System

The construction of the foundational isoquinolin-1(2H)-one ring can be achieved through a variety of elegant and efficient chemical transformations. These methods provide access to a wide array of substituted analogs, which can then be further functionalized.

Annulation Protocols: Intermolecular and Intramolecular Approaches

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for synthesizing isoquinolinones. These can be broadly categorized into intermolecular and intramolecular strategies.

Intermolecular Annulation: This approach typically involves the reaction of two different molecules to form the heterocyclic ring in a single step. For instance, transition-metal-catalyzed [4+2] annulation of benzamides with alkynes or allenes has emerged as a highly effective method. nih.gov These reactions often utilize rhodium, ruthenium, or cobalt catalysts to facilitate the C-H activation of the benzamide (B126) and subsequent cyclization with the coupling partner. nih.gov

Intramolecular Annulation: In this strategy, the reacting partners are tethered within the same molecule. A common approach involves the cyclization of ortho-alkynylbenzamides. This can be promoted by various catalysts, including palladium, which allows for controlled 6-endo-dig cyclization. mdpi.com The starting ortho-alkynylbenzamides can be prepared through Sonogashira coupling of an ortho-halobenzamide with a terminal alkyne.

A plausible intramolecular annulation approach towards a precursor for the target molecule could start from a suitably substituted 2-alkynylbenzaldehyde, which can undergo cyclization upon reaction with an amine.

Annulation TypeKey ReactantsCatalyst/ConditionsProduct
Intermolecular [4+2]Benzamide, Alkyne/AlleneRh(III), Ru(II), Co(II)Substituted Isoquinolin-1(2H)-one
Intramolecular 6-endo-digo-AlkynylbenzamidePalladium CatalystSubstituted Isoquinolin-1(2H)-one

Cyclization Reactions: Modern Adaptations of Established Routes (e.g., Bischler-Napieralski variants)

Classic name reactions remain a cornerstone of heterocyclic synthesis, with modern adaptations enhancing their scope and efficiency. The Bischler-Napieralski reaction, traditionally used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, has been modified for the synthesis of isoquinolin-1(2H)-ones. lscollege.ac.inorganic-chemistry.orgnih.govresearchgate.net

The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). organic-chemistry.orgnih.gov The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline (B145761), or in some variations, the isoquinolinone can be formed more directly. For the synthesis of an 8-bromo-7-hydroxy precursor, one could envision starting with a 2-bromo-3-methoxyphenethylamine, which would be acylated and then subjected to Bischler-Napieralski cyclization. The methoxy (B1213986) group can later be converted to a hydroxyl group.

Modern variants of this reaction may employ milder conditions or different catalysts to improve yields and substrate tolerance.

Metal-Catalyzed Coupling Reactions in Core Synthesis (e.g., Palladium-catalyzed methods)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including isoquinolinones. nih.govbyjus.comwikipedia.org These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the cyclization step.

One powerful strategy involves the palladium-catalyzed α-arylation of ketones with ortho-functionalized aryl halides. wikipedia.org The resulting intermediate can then be cyclized in the presence of an ammonia (B1221849) source to furnish the isoquinoline core. This approach offers a high degree of convergence and allows for the introduction of various substituents.

Another prominent palladium-catalyzed method is the carbonylative cyclization of N-substituted-2-halobenzamides with various coupling partners. For instance, the reaction of 2-halobenzamides with β-keto esters in the presence of a copper catalyst can lead to 3,4-disubstituted isoquinolin-1(2H)-ones. byjus.com

Metal-Catalyzed MethodKey ReactantsCatalystKey Transformation
α-Arylation/CyclizationKetone, o-Functionalized Aryl HalidePalladiumC-C bond formation followed by cyclization
Carbonylative CyclizationN-Substituted-2-halobenzamidePalladium/CopperC-C and C-N bond formation

Cascade and One-Pot Synthetic Sequences

Cascade and one-pot reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several such sequences have been developed for the synthesis of isoquinolin-1(2H)-ones.

A notable example is the palladium-catalyzed cascade reaction involving isocyanide insertion. This method allows for the synthesis of highly diverse isoquinolin-1(2H)-one derivatives from readily available starting materials. Another approach involves a one-pot, three-component reaction of 2-halobenzamides, β-keto esters, and a copper catalyst. byjus.com These cascade reactions often proceed through a series of interconnected steps, such as coupling, cyclization, and aromatization, all occurring in a single reaction vessel.

Regioselective Functionalization at C-8 and C-7 Positions

The introduction of specific substituents at the C-7 and C-8 positions of the isoquinolinone core is crucial for the synthesis of the target molecule. This requires careful consideration of the directing effects of existing functional groups and the choice of appropriate reagents.

Bromination Strategies for Isoquinolinones

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the isoquinolinone ring. The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring.

For the synthesis of 8-bromo-7-hydroxyisoquinolin-1(2H)-one, two main strategies can be considered:

Bromination of a 7-hydroxyisoquinolin-1(2H)-one precursor: The hydroxyl group at the C-7 position is an ortho-, para-directing group. Therefore, direct bromination of a 7-hydroxyisoquinolin-1(2H)-one would be expected to yield a mixture of products, with substitution occurring at the C-6 and C-8 positions. Achieving high regioselectivity for the C-8 position might require the use of specific brominating agents or protecting group strategies to block the more reactive C-6 position. Common brominating agents include N-bromosuccinimide (NBS) and molecular bromine. nih.govnih.gov

Synthesis from a pre-brominated precursor: A more controlled approach would involve starting with a benzene (B151609) derivative that already contains the desired bromine and a protected hydroxyl (e.g., methoxy) group at the appropriate positions. For example, starting from 2-bromo-3-methoxyaniline, one could build the isoquinolinone ring through one of the methods described in section 2.1. This strategy ensures the correct placement of the bromine atom from the outset.

An alternative route for introducing the bromine atom could involve a Sandmeyer reaction. lscollege.ac.inorganic-chemistry.orgbyjus.comwikipedia.orgpku.edu.cn This would entail the conversion of a 7-amino-8-substituted isoquinolinone to the corresponding diazonium salt, followed by treatment with a bromide source, such as copper(I) bromide.

The subsequent conversion of a 7-methoxy group to a 7-hydroxy group can typically be achieved through demethylation using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). nih.govnih.gov

Introduction of Hydroxyl Groups and Precursors

The introduction of a hydroxyl group at the C7 position of the isoquinolinone core can be achieved through several strategic approaches, primarily involving the use of precursors with a methoxy group that is later demethylated, or by starting with a pre-hydroxylated building block.

A common and effective strategy involves the synthesis of a methoxy-substituted isoquinolinone precursor, which can then be converted to the desired hydroxylated compound. For instance, the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) has been reported, which can serve as a key intermediate. The methoxy group is advantageous as it is relatively stable under various reaction conditions required for the construction of the isoquinoline ring and the introduction of other substituents, such as the bromine atom at the C8 position.

The subsequent conversion of the methoxy group to a hydroxyl group is a standard functional group interconversion. A widely used and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com This powerful Lewis acid readily cleaves the methyl-oxygen bond to afford the corresponding phenol. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures to control its reactivity. commonorganicchemistry.com

Alternatively, syntheses can commence from starting materials that already possess the hydroxyl functionality, albeit often in a protected form. This approach requires careful selection of protecting groups that are stable throughout the synthetic sequence and can be selectively removed at a later stage.

Table 1: Methods for Introduction of Hydroxyl Groups
MethodPrecursorReagents and ConditionsKey Considerations
O-Demethylation7-Methoxyisoquinolin-1(2H)-one derivativeBBr3 in DCM, typically at low temperatures (e.g., -78 °C to room temperature)High reactivity of BBr3 requires careful handling and inert atmosphere. chem-station.com
47% HBr, often at elevated temperatures (e.g., ~130 °C) chem-station.comHarsh conditions may not be suitable for sensitive substrates.
Alkyl thiols (e.g., 1-dodecanethiol) in a high-boiling solvent (e.g., NMP) at elevated temperatures chem-station.comOdorless thiol alternatives are available; avoids strong acids.

Sequential Functional Group Interconversions

The synthesis of this compound necessitates a carefully planned sequence of functional group interconversions to achieve the desired substitution pattern. A plausible and efficient route commences with a precursor that already contains the bromine and a protected hydroxyl group (as a methoxy group).

One potential synthetic pathway starts with the construction of an 8-bromoisoquinoline (B29762) derivative, which can be achieved through established methods such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, starting from an appropriately substituted benzaldehyde (B42025) or phenethylamine. The introduction of the bromine atom prior to the formation of the isoquinoline ring is often a strategic choice.

Once the 8-bromo-7-methoxyisoquinoline core is established, the sequence of transformations would typically involve the conversion to the isoquinolin-1(2H)-one, if not already formed during the initial cyclization, followed by the demethylation of the 7-methoxy group to the 7-hydroxy group as the final step. This sequence is generally preferred to avoid potential complications during bromination of an activated hydroxy-substituted ring, which could lead to a mixture of regioisomers.

An alternative, though potentially less selective, approach would involve the synthesis of 7-hydroxyisoquinolin-1(2H)-one as the initial target, followed by regioselective bromination at the C8 position. However, the hydroxyl group is an activating group, which could direct bromination to other positions on the benzene ring, leading to challenges in purification and lower yields of the desired product.

Table 2: Plausible Sequential Functional Group Interconversions for this compound
StepTransformationStarting MaterialReagents and ConditionsProduct
1Isoquinoline Ring FormationSubstituted Benzaldehyde/Phenethylaminee.g., Pomeranz-Fritsch or Bischler-Napieralski conditions8-Bromo-7-methoxyisoquinoline
2Conversion to Isoquinolin-1(2H)-one8-Bromo-7-methoxyisoquinolineVarious oxidation or rearrangement methods8-Bromo-7-methoxyisoquinolin-1(2H)-one
3O-Demethylation8-Bromo-7-methoxyisoquinolin-1(2H)-oneBBr3 in DCMThis compound

Advanced Synthetic Techniques: Microwave-Assisted and Diversity-Oriented Synthesis

Modern synthetic chemistry increasingly relies on advanced techniques to accelerate reaction times, improve yields, and enable the rapid generation of compound libraries for drug discovery. Microwave-assisted synthesis and diversity-oriented synthesis are two such powerful approaches that can be applied to the preparation of this compound and its analogs.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. benthamdirect.comresearchgate.net For the synthesis of isoquinolinone derivatives, microwave heating can be effectively employed in various steps, including the initial ring-forming cyclization reactions and subsequent functional group manipulations. For instance, palladium-catalyzed reactions for the construction of the isoquinoline core can be significantly accelerated under microwave conditions. nih.gov The efficient and uniform heating provided by microwaves can overcome activation barriers and drive reactions to completion in a fraction of the time required by conventional heating methods. researchgate.net

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules, which are invaluable for screening against various biological targets. cam.ac.uk In the context of isoquinolinone synthesis, a DOS approach would involve the development of a flexible synthetic route that allows for the introduction of a wide range of substituents at multiple positions on the heterocyclic core. This can be achieved through the use of versatile building blocks and robust chemical transformations that are tolerant of a variety of functional groups. For example, a synthetic strategy could be designed to allow for variations at the C8 and C7 positions, as well as on the nitrogen atom of the isoquinolinone ring, to create a library of analogs around the this compound core. rsc.orgacs.orgunam.mx

Table 3: Application of Advanced Synthetic Techniques
TechniqueApplication in Isoquinolinone SynthesisAdvantagesRepresentative Examples/Potential
Microwave-Assisted SynthesisCyclization reactions (e.g., palladium-catalyzed), functional group interconversions. nih.govReduced reaction times, improved yields, enhanced selectivity. benthamdirect.comresearchgate.netRapid synthesis of the isoquinolinone core and its derivatives. nih.gov
Diversity-Oriented SynthesisGeneration of libraries of substituted isoquinolinones by varying starting materials and reagents. rsc.orgFacilitates the exploration of structure-activity relationships. cam.ac.ukSynthesis of a collection of C7-alkoxy/aryloxy and C8-halo/alkyl analogs. acs.orgunam.mx

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of Resonance Raman Spectroscopy for Ground-State Species Characterization

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational modes of a molecule that are coupled to its electronic transitions. This selectivity provides enhanced signals for the chromophoric part of the molecule, offering detailed information about its ground-state structure. While direct Resonance Raman spectra for 8-Bromo-7-hydroxyisoquinolin-1(2H)-one are not extensively reported in the literature, valuable insights can be drawn from studies on analogous compounds, such as 8-bromo-7-hydroxyquinoline (BHQ) derivatives.

For a related compound, 8-bromo-7-hydroxyquinoline acetate (B1210297) (BHQ-OAc), RR spectroscopy, in conjunction with density functional theory (DFT) calculations, has been used to distinguish between its different ground-state forms in aqueous solutions. researchgate.netnih.gov These studies revealed a double Raman band system characteristic of the neutral form and a single Raman band for the enol-deprotonated anionic form. researchgate.net

Based on these analogous structures, a hypothetical Resonance Raman analysis of this compound would be expected to reveal characteristic vibrational modes. These would include C=C ring stretching, C-N stretching, and O-H bending modes for the neutral species, and C-O stretching modes for the anionic species.

Table 1: Postulated Resonance Raman Bands for this compound and its Anionic Form (based on analogous compounds)

Vibrational ModeExpected Raman Shift (cm⁻¹) - Neutral FormExpected Raman Shift (cm⁻¹) - Anionic Form
C=C Ring Stretching~1560 - 1610~1590
C-N Stretching~1560 - 1610~1590
O-H Bending~1560 - 1610-
C-O⁻ Stretching-~1590

Note: The data in this table is extrapolated from studies on 8-bromo-7-hydroxyquinoline derivatives and represents expected values for this compound.

Absorption Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule and is particularly useful for studying tautomerism. The absorption spectrum of a compound is sensitive to its electronic structure, which can change significantly between different tautomeric forms.

For this compound, two primary tautomeric forms are possible: the lactam form (isoquinolin-1(2H)-one) and the lactim form (1-hydroxyisoquinoline). The position of the absorption maxima can provide evidence for the predominant tautomer in a given solvent. Studies on the parent compound, 7-hydroxyquinoline, show a strong absorption band around 400 nm for its tautomeric form in aqueous solution. researchgate.net However, for 8-bromo-7-hydroxyquinoline acetate, this band is absent, suggesting that the bromo substituent disfavors the formation of the tautomeric species in the ground state. researchgate.net

It is therefore anticipated that this compound primarily exists in the lactam form in the ground state. The UV-Visible absorption spectrum would be expected to show π-π* transitions characteristic of the isoquinolinone core.

Table 2: Expected UV-Visible Absorption Maxima for this compound Tautomers

Tautomeric FormExpected λmax (nm)Electronic Transition
Lactam~250-280, ~320-350π → π
LactimPotentially > 380π → π

Note: The data in this table is based on general knowledge of isoquinolinone systems and related hydroxyquinoline compounds.

Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would provide a comprehensive assignment of all proton and carbon signals in this compound.

¹H NMR: The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The presence of a broad singlet in the downfield region would be indicative of the N-H proton of the lactam ring. The hydroxyl proton would also likely appear as a broad singlet. The protons on the isoquinoline (B145761) ring system would exhibit characteristic splitting patterns (doublets and triplets) depending on their coupling with neighboring protons.

¹³C NMR: The carbonyl carbon of the lactam would be expected to resonate at a significantly downfield chemical shift (around δ 160-170 ppm). The carbon atoms attached to the bromine and hydroxyl groups would also have characteristic chemical shifts influenced by the electronegativity of these substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.5 - 7.0Doublet
H-4~7.2 - 7.6Doublet
H-5~7.5 - 8.0Doublet
H-6~7.0 - 7.4Doublet
N-H> 10.0Broad Singlet
O-HVariableBroad Singlet

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Integration of Spectroscopic Data for Mechanistic Insights

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, combining the findings from Resonance Raman, UV-Visible, and NMR spectroscopy would provide a cohesive understanding of its structure and reactivity.

For instance, UV-Visible spectroscopy might suggest the predominance of the lactam tautomer in the ground state. NMR spectroscopy would then confirm this by identifying the N-H proton signal and the characteristic chemical shifts of the lactam carbonyl and surrounding carbons. Resonance Raman spectroscopy could further corroborate this by showing vibrational modes consistent with the C=O and N-H groups of the lactam ring, while lacking signals for a prominent lactim tautomer.

Furthermore, these integrated spectroscopic methods can provide insights into intermolecular interactions, such as hydrogen bonding, by observing changes in chemical shifts or vibrational frequencies in different solvents. This comprehensive approach is essential for not only confirming the static structure of this compound but also for understanding its dynamic behavior and potential reaction mechanisms.

Computational Chemistry and Theoretical Investigations into 8 Bromo 7 Hydroxyisoquinolin 1 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Vibrational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and vibrational spectra of 8-Bromo-7-hydroxyisoquinolin-1(2H)-one. DFT methods, such as B3LYP with a 6-31G* basis set, offer a balance between computational cost and accuracy for molecules of this size. researchgate.netnih.gov

These calculations can predict key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A larger gap suggests higher stability and lower reactivity.

Vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov By calculating the vibrational frequencies and intensities, specific spectral peaks can be assigned to the corresponding vibrational modes of the molecule's functional groups. researchgate.net For instance, the characteristic stretching frequencies of the O-H, N-H, and C=O groups can be theoretically determined and compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

Below is a hypothetical data table summarizing predicted electronic properties for this compound based on DFT calculations.

Parameter Calculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.1 eV
Dipole Moment3.5 D

Note: This data is illustrative and based on typical values for similar compounds.

The following interactive table presents a hypothetical assignment of calculated vibrational frequencies to the key functional groups of this compound.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹)
O-H StretchHydroxyl3450
N-H StretchAmide3300
C=O StretchCarbonyl1680
C=C StretchAromatic1600, 1550
C-Br StretchBromo650

Note: This data is illustrative and based on typical values for similar compounds.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are essential computational techniques for predicting and analyzing the binding of a ligand, such as this compound, to a biological target, typically a protein receptor. nih.gov These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-receptor interactions.

The process begins with the generation of a 3D model of the ligand and the target receptor. Molecular docking simulations are then used to predict the preferred binding orientation and conformation of the ligand within the receptor's active site. nih.gov The docking results are scored based on the predicted binding affinity, which can be used to rank different ligands or binding poses.

For this compound, docking studies could explore its potential as an inhibitor of various enzymes, such as kinases, which are often implicated in diseases like cancer. The simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the target protein. nih.gov The hydroxyl and amide groups of the isoquinoline (B145761) core, along with the bromine atom, could all participate in these critical binding interactions.

The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations. nih.gov MD simulations provide insights into the dynamic behavior of the complex over time, helping to validate the docking results and provide a more accurate estimation of the binding free energy.

Below is a hypothetical table summarizing the predicted interactions of this compound with a hypothetical kinase active site based on molecular docking.

Interacting Residue Interaction Type Distance (Å)
LYS78Hydrogen Bond (with C=O)2.9
GLU95Hydrogen Bond (with O-H)3.1
VAL34Hydrophobic Interaction3.8
PHE150π-π Stacking4.2
TRP121Halogen Bond (with Br)3.5

Note: This data is illustrative and based on typical values for similar compounds.

Conformational Analysis and Tautomeric Equilibrium Predictions

The biological activity of a molecule is often dependent on its three-dimensional shape and the presence of different tautomeric forms. nih.gov Computational methods can be used to perform a thorough conformational analysis and predict the tautomeric equilibrium of this compound.

Conformational analysis involves identifying the stable low-energy conformations of the molecule by systematically rotating its rotatable bonds. researchgate.netresearchgate.net For this compound, this would primarily involve the orientation of the hydroxyl proton.

Tautomerism is a key consideration for this molecule, which can exist in keto-enol forms. The isoquinolin-1(2H)-one moiety represents a lactam-lactim tautomerism. Computational calculations can predict the relative energies of the different tautomers, thereby estimating their populations at equilibrium. mdpi.comnih.gov These calculations often need to consider the effect of the solvent, as the relative stability of tautomers can be highly dependent on the surrounding environment. mdpi.com

The two primary tautomeric forms of this compound are the keto (amide) form and the enol (imidic acid) form. Quantum chemical calculations can determine the relative free energies of these forms, indicating which is more stable and therefore more abundant under given conditions.

The following table shows a hypothetical prediction of the relative energies and equilibrium populations of the keto and enol tautomers of this compound in a polar solvent.

Tautomer Relative Free Energy (kcal/mol) Predicted Population (%)
Keto Form0.095
Enol Form2.55

Note: This data is illustrative and based on typical values for similar compounds.

Computational Predictions of Reactivity and Selectivity

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of chemical reactions involving this compound. By analyzing the electronic structure and properties of the molecule, insights into its chemical behavior can be gained.

For instance, the calculated electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

In the context of drug design, computational methods can also be used to predict the selectivity of a ligand for a particular biological target over others. nih.gov For example, by comparing the predicted binding affinities of this compound for different kinases, its potential for selective inhibition can be assessed. This is vital for minimizing off-target effects and improving the safety profile of a potential drug candidate. nih.gov

The following table provides hypothetical values for global reactivity descriptors for this compound, calculated using DFT.

Descriptor Value (eV)
Electronegativity (χ)4.15
Chemical Hardness (η)2.05
Global Electrophilicity Index (ω)4.21

Note: This data is illustrative and based on typical values for similar compounds.

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies

Enzyme Inhibition Modalities

There is no specific information available in the reviewed literature concerning the inhibitory effects of 8-Bromo-7-hydroxyisoquinolin-1(2H)-one on the following enzyme targets.

Kinase Inhibition (e.g., EGFR-TK)

No studies were identified that specifically assess the inhibitory activity of this compound against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) or other kinases. While various heterocyclic compounds are known EGFR-TK inhibitors, the specific contribution of the 8-bromo and 7-hydroxy substitutions on the isoquinolin-1(2H)-one core to this activity has not been documented.

Topoisomerase Inhibition

The potential for this compound to act as a topoisomerase inhibitor has not been reported in the available scientific literature. Research on related structures, such as indenoisoquinolines, has shown topoisomerase I inhibition, but this activity cannot be directly extrapolated to the specific compound .

Inhibition of Viral Enzymes (e.g., HIV Reverse Transcriptase-Associated RNase H/Polymerase)

While derivatives of 2-hydroxyisoquinoline have been explored as potential inhibitors of HIV Reverse Transcriptase (RT), particularly the Ribonuclease H (RNase H) domain, no data specifically detailing the efficacy or mechanism of this compound against this or other viral enzymes were found.

Modulation of Oxygenase Activity (e.g., 2-oxoglutarate oxygenases)

The 8-hydroxyquinoline (B1678124) scaffold is known to chelate metal ions and can be found in inhibitors of metalloenzymes, including the iron-dependent 2-oxoglutarate (2OG) oxygenases. However, no studies have been published that evaluate this compound for this specific modulatory activity.

Interference with Cellular Processes

Information regarding the effects of this compound on fundamental cellular processes is not available in the current body of scientific literature.

Tubulin Polymerization Inhibition and Microtubule Dynamics

There are no published research findings to indicate that this compound inhibits tubulin polymerization or otherwise interferes with microtubule dynamics. This area remains uninvestigated for this specific chemical entity.

Cell Cycle Regulation Mechanisms

While direct studies on the effect of this compound on cell cycle regulation are not extensively available, research on analogous compounds containing a bromo-hydroxy aromatic system offers insights into potential mechanisms. For instance, a structurally related compound, 8-bromo-7-methoxychrysin, has been shown to induce apoptosis in cancer cells. nih.govnih.govwjgnet.com The proposed mechanism for this apoptosis induction involves the regulation of key signaling pathways. nih.gov

Specifically, 8-bromo-7-methoxychrysin has been observed to influence the Akt/FOXO3a pathway. nih.gov This pathway is crucial in regulating the transcription of genes involved in cell death. The compound was found to modulate this pathway, leading to an increase in the expression of pro-apoptotic proteins. nih.gov Furthermore, studies on this related compound have indicated the involvement of reactive oxygen species (ROS) and the JNK signaling pathway in its apoptotic effects. nih.govwjgnet.com It is hypothesized that the generation of ROS triggers cellular stress, which in turn activates the JNK pathway, a critical regulator of apoptosis. nih.govwjgnet.com

While these findings are for a different molecule, the shared structural motifs—a halogenated and hydroxylated aromatic ring system—suggest that this compound might exhibit similar cytotoxic and pro-apoptotic activities through modulation of these or related cell cycle and cell death pathways. However, direct experimental validation is necessary to confirm these potential mechanisms.

Metal Ion Chelation and its Biological Implications

The capacity of this compound to chelate metal ions can be inferred from the well-documented chelating properties of the 8-hydroxyquinoline scaffold. 8-Hydroxyquinoline and its derivatives are known to be potent metal chelators, forming stable complexes with various metal ions, including copper and iron. This chelating ability is often linked to their biological activities.

The chelation of essential metal ions can disrupt their homeostasis within biological systems, which can have significant implications. For example, the antimicrobial and anticancer effects of some 8-hydroxyquinoline derivatives are attributed to their ability to bind with metal ions that are crucial for the survival and proliferation of pathogenic microorganisms and cancer cells. By sequestering these ions, the compounds can inhibit essential enzymatic processes and disrupt cellular functions.

In Vitro Antimicrobial Research (Antibacterial and Antifungal Potential)

The antimicrobial potential of this compound can be extrapolated from studies on halogenated 8-hydroxyquinoline derivatives. Research has demonstrated that the introduction of halogen atoms, such as bromine, into the 8-hydroxyquinoline structure can enhance its antimicrobial activity. researchgate.netnih.gov

Studies on 7-bromo-8-hydroxyquinoline have shown significant antigrowth activity against Gram-negative bacteria. researchgate.netnih.gov The parent compound, 8-hydroxyquinoline, itself exhibits potent antimicrobial activity against Gram-positive bacteria, as well as fungi and yeast. researchgate.netnih.gov The derivatization with halogens appears to broaden this spectrum of activity.

The in vitro antimicrobial activity of various 8-hydroxyquinoline derivatives against a range of microorganisms is summarized in the table below. This data, while not specific to this compound, provides a strong indication of the potential antibacterial and antifungal properties that could be expected from this compound due to its structural features.

CompoundMicroorganismActivity (MIC in µM)Reference
8-Hydroxyquinoline (Parent Compound)Gram-positive bacteria, fungi, and yeast3.44-13.78 researchgate.netnih.gov
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity (specific MIC not provided) researchgate.netnih.gov
NitroxolineAeromonas hydrophila5.26 researchgate.netnih.gov
NitroxolineP. aeruginosa84.14 researchgate.netnih.gov
CloxyquinListeria monocytogenes5.57 researchgate.netnih.gov
CloxyquinPlesiomonas shigelloides11.14 researchgate.netnih.gov

Receptor Binding and Signaling Pathway Modulation

Direct evidence for receptor binding and specific signaling pathway modulation by this compound is currently lacking in the scientific literature. However, as discussed in the context of cell cycle regulation, studies on the related compound 8-bromo-7-methoxychrysin suggest potential interactions with key signaling pathways involved in apoptosis. nih.govnih.govwjgnet.com

The observed modulation of the Akt/FOXO3a and ROS/JNK pathways by 8-bromo-7-methoxychrysin points towards the possibility that this compound could also interact with components of these or similar intracellular signaling cascades. nih.govnih.govwjgnet.com The structural features of the bromo-hydroxy-aromatic system may enable it to bind to specific protein targets within these pathways, thereby initiating a signaling cascade that leads to a biological response, such as apoptosis.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 8 Bromo 7 Hydroxyisoquinolin 1 2h One Derivatives

Influence of Bromine and Hydroxyl Substituents on Biological Activity

The bromine atom at the 8-position and the hydroxyl group at the 7-position of the isoquinolinone core are critical determinants of the biological activity of 8-Bromo-7-hydroxyisoquinolin-1(2H)-one and its derivatives. While direct SAR studies on this exact compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous heterocyclic scaffolds, such as quinazolin-4-ones, which also target the nicotinamide (B372718) binding site of PARP and tankyrase enzymes.

The 7-hydroxy substituent is strategically positioned to form key hydrogen bonds with amino acid residues in the target protein's active site. Hydroxyl groups are excellent hydrogen bond donors and acceptors, and their presence can significantly enhance the binding affinity and specificity of an inhibitor. For instance, in the context of PARP inhibitors, the nicotinamide moiety of the natural substrate NAD+ forms crucial hydrogen bonds, and inhibitors are designed to mimic these interactions. The 7-hydroxy group on the isoquinolinone scaffold can potentially replicate some of these critical interactions, thereby contributing to the inhibitory potency. Studies on related quinoline (B57606) derivatives have indicated that a hydroxyl group at a position equivalent to C-8 (in the quinoline scaffold) leads to greater anticancer potential, underscoring the importance of this functional group. researchgate.net

Exploration of Substituent Effects at Other Positions of the Isoquinolinone Scaffold

Beyond the 7- and 8-positions, the biological activity of isoquinolinone-based inhibitors is highly sensitive to substitutions at other positions on the scaffold. Research on related quinazolin-4-one inhibitors of tankyrases has provided a wealth of information on how modifications at various positions can impact potency and selectivity. biorxiv.orgnih.gov These findings offer valuable guidance for the rational design of this compound derivatives.

Substitutions at the C-2 position of the isoquinolinone ring, which corresponds to the nitrogen atom of the lactam, can significantly influence the inhibitor's properties. Attaching different chemical moieties at this position can alter the molecule's solubility, cell permeability, and interaction with the target protein. For instance, the introduction of a phenyl group at the C-2 position of quinazolin-4-ones has been shown to be crucial for achieving high potency against tankyrases. biorxiv.org

The C-3 and C-4 positions also present opportunities for modification. Introducing small alkyl or aryl groups at these positions can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity. However, bulky substituents may be detrimental if they clash with the protein's active site.

The following interactive data table summarizes the structure-activity relationships of C-7 and C-8 substituted quinazolin-4-one derivatives as tankyrase inhibitors, which can serve as a model for understanding potential modifications to the this compound scaffold.

Compound IDScaffoldC-7 SubstituentC-8 SubstituentTNKS2 IC50 (nM)Notes
Analog 1Quinazolin-4-one-H>10,000Parent scaffold with low activity.
Analog 2Quinazolin-4-one-NO265Nitro group at C-8 significantly improves potency. researchgate.net
Analog 3Quinazolin-4-one-Diol14Diol substituent at C-8 provides strong inhibition. researchgate.net
Analog 4Quinazolin-4-oneDiol-420Substituents at C-7 are generally less well-tolerated. biorxiv.org
Analog 5Quinazolin-4-oneDiol with p-t-Bu-phenyl-160Specific bulky groups at C-7 can be tolerated and enhance potency. biorxiv.org

Data in this table is derived from studies on the quinazolin-4-one scaffold and is presented to illustrate general SAR principles that may apply to the isoquinolinone scaffold. biorxiv.orgresearchgate.net

Rational Design Principles for Enhancing Potency and Selectivity

The rational design of this compound derivatives to enhance potency and selectivity relies on a deep understanding of the target protein's three-dimensional structure and the key interactions that govern ligand binding. The primary goal is to optimize the inhibitor's fit within the active site, maximizing favorable interactions while minimizing unfavorable ones.

One key principle is the exploitation of specific sub-pockets within the enzyme's active site. For example, the nicotinamide-binding site of PARP and tankyrase enzymes has distinct regions that can be targeted by carefully designed substituents. Crystal structure data of related inhibitors in complex with their target proteins can reveal the presence of accessible space around the core scaffold. researchgate.net By adding functional groups that can occupy these pockets and form additional interactions, such as hydrogen bonds or van der Waals contacts, the potency of the inhibitor can be significantly increased.

Another important aspect is improving selectivity for the desired target enzyme over other related proteins. This is particularly crucial for PARP inhibitors, as there are multiple PARP family members with high structural similarity. Selectivity can be achieved by designing substituents that interact with non-conserved amino acid residues in the active site of the target enzyme. For instance, if a particular sub-pocket is unique to tankyrases and not present in other PARP enzymes, designing a derivative with a moiety that specifically occupies this pocket can lead to a highly selective inhibitor.

Computational modeling techniques , such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design process. These methods allow researchers to predict how a designed molecule will bind to the target protein and to estimate its binding affinity. This in silico approach enables the prioritization of a large number of virtual compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Scaffold Hopping and Bioisosteric Replacement Strategies in Isoquinolinone Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel chemotypes with improved pharmacological properties, while retaining the key pharmacophoric features of a known active compound. nih.govniper.gov.in These approaches are particularly useful for navigating intellectual property landscapes and for overcoming issues related to metabolism, toxicity, or physicochemical properties of the original scaffold.

Scaffold hopping involves replacing the core isoquinolinone ring of this compound with a different heterocyclic system that can maintain the essential spatial arrangement of the key interacting groups (i.e., the bromine and hydroxyl substituents). The goal is to identify a new scaffold that can serve as a suitable template for inhibitor design, potentially offering advantages in terms of synthetic accessibility or drug-like properties. For example, researchers have successfully employed scaffold hopping to transition from a thienopyrimidinone core to a quinazolinone core in the development of allosteric inhibitors of HIV-1 reverse transcriptase. unica.it

Bioisosteric replacement is a more subtle modification, where an atom or a group of atoms is replaced by another with similar steric and electronic properties. nih.gov This strategy can be applied to the this compound scaffold to fine-tune its properties. For instance, the 8-bromo substituent could be replaced with other halogens (e.g., chlorine or iodine) or with other groups of similar size and lipophilicity to investigate the impact on binding affinity and selectivity. Similarly, the 7-hydroxy group could be replaced with other hydrogen bond donors or acceptors, such as an amino group or a thiol group, to explore alternative hydrogen bonding networks within the active site.

The following table provides examples of common bioisosteric replacements that could be considered in the optimization of this compound derivatives.

Original GroupPotential Bioisosteric ReplacementsRationale for Replacement
-Br (Bromo)-Cl, -I, -CF3, -CNModulate halogen bonding potential, lipophilicity, and metabolic stability.
-OH (Hydroxyl)-NH2, -SH, -OCH3Alter hydrogen bonding capacity and pKa.
-C=O (Lactam Carbonyl)-C=S (Thiolactam), -SO2-Modify hydrogen bonding and electronic properties.
Benzene (B151609) ring of isoquinolinonePyridine, Thiophene, PyrimidineIntroduce heteroatoms to modulate solubility, metabolism, and potential for new interactions.

Ligand-Protein Binding Site Analysis and Interaction Mapping

Understanding the precise interactions between this compound derivatives and their target proteins at the atomic level is crucial for structure-based drug design. Techniques such as X-ray crystallography and computational modeling are employed to elucidate the binding mode of these inhibitors and to map the key interactions within the active site. nih.gov

X-ray crystallography can provide a high-resolution three-dimensional structure of the inhibitor bound to its target protein. This allows for a detailed visualization of the binding pose and the specific amino acid residues involved in the interaction. While a crystal structure of this compound itself in a protein active site may not be publicly available, structures of related inhibitors can provide valuable insights. For example, the crystal structures of quinazolin-4-one derivatives bound to tankyrase 2 (TNKS2) have revealed that these inhibitors occupy the nicotinamide binding site and can form new interactions with substituents at the C-8 position. nih.govresearchgate.net These studies highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex.

Interaction mapping using computational methods can complement experimental data and provide a more dynamic picture of the binding process. Molecular docking simulations can predict the preferred binding orientation of a ligand in the active site and identify potential hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time and reveal the role of protein flexibility in ligand binding. These computational approaches are instrumental in rationalizing the observed SAR and in guiding the design of new derivatives with improved binding affinity. researchgate.net

For this compound, it is hypothesized that the lactam carbonyl and the 7-hydroxy group form key hydrogen bonds with the protein backbone in the nicotinamide binding site, while the bicyclic ring system engages in hydrophobic and π-stacking interactions. The 8-bromo substituent likely projects into a specific sub-pocket where it can form favorable halogen bonds or hydrophobic contacts. A detailed understanding of these interactions is essential for the design of next-generation inhibitors with enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-7-hydroxyisoquinolin-1(2H)-one?

  • Methodological Answer : A common approach involves bromination of precursor isoquinolinones. For example, bromination of 7-amino-3,4-dihydroisoquinolin-1(2H)-one using 48% aqueous HBr in acetonitrile at 0°C yields brominated derivatives . Adjusting stoichiometry and reaction time can optimize yields. Precursor synthesis may require protection/deprotection of hydroxyl groups to avoid side reactions.

Q. How to characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Use high-resolution NMR (e.g., 700 MHz in CDCl₃) to resolve aromatic protons and confirm substitution patterns. For example, 3-(2-Bromo-4,5-dimethoxyphenyl)isoquinolin-1(2H)-one shows distinct aromatic proton splitting in δ 6.8–8.5 ppm .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or electron impact (EI-MS) can confirm molecular ions (e.g., [M+H]⁺ at m/z 214.2 for related brominated isoquinolines) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as brominated isoquinolines often require strong solvents. Stability studies should monitor degradation via HPLC under varying pH and temperature. Related compounds show stability in 60% CH₃OH/2N HCl at room temperature .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for brominated isoquinolinones?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray Crystallography : Determine crystal structure (e.g., triclinic system, space group P1, with a = 4.5858 Å, b = 9.4976 Å for brominated analogs) to confirm regiochemistry .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. What kinetic strategies optimize bromination under mild conditions?

  • Methodological Answer : Use pseudo-first-order kinetics with excess HBr or N-bromosuccinimide (NBS). Monitor reaction progress via UV-Vis spectroscopy (e.g., λ = 254 nm for bromine consumption). Rate constants can be pH-dependent; acidic conditions (pH < 3) often accelerate electrophilic substitution .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functionalization : Introduce substituents (e.g., fluorine at C5/C6) via Ullmann coupling or nucleophilic aromatic substitution. For example, fluorinated analogs like (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine are synthesized using Pd-catalyzed cross-coupling .
  • LogP/ADMET : Calculate partition coefficients (e.g., via HPLC retention time) to predict bioavailability. Bromine’s hydrophobicity may require balancing with polar groups .

Q. What computational methods predict regioselectivity in electrophilic substitution?

  • Methodological Answer :

  • DFT Calculations : Model Fukui indices to identify electron-rich aromatic positions prone to bromination.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize observed substitution patterns (e.g., bromination at C8 due to ortho-directing hydroxyl groups) .

Data Interpretation & Contradictions

Q. How to address discrepancies in reaction yields across studies?

  • Methodological Answer :

  • Replicate Conditions : Ensure identical reagents (e.g., HBr purity, solvent batch).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated species or hydroxyl group oxidation) .

Q. Why do crystallographic data sometimes conflict with NMR-derived structures?

  • Methodological Answer : Crystallography captures static solid-state conformations, while NMR reflects dynamic solution states. For example, rotational barriers in solution may average NMR signals, whereas X-ray structures show fixed dihedral angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.